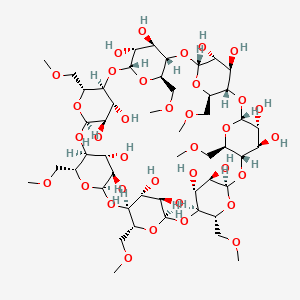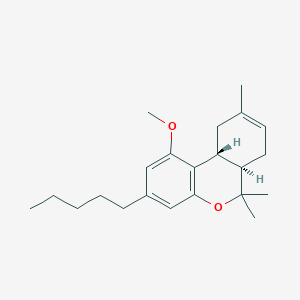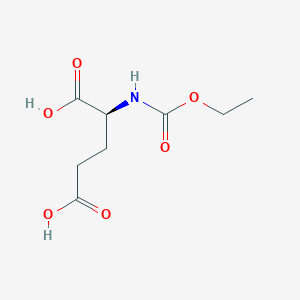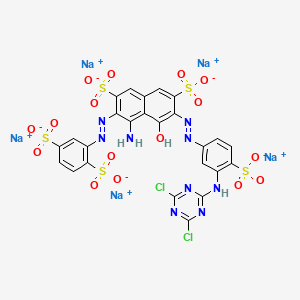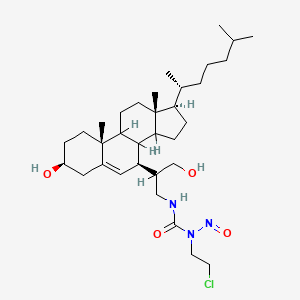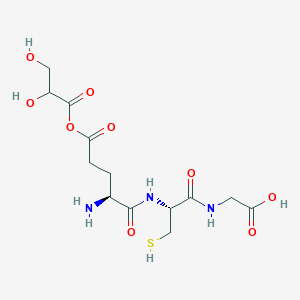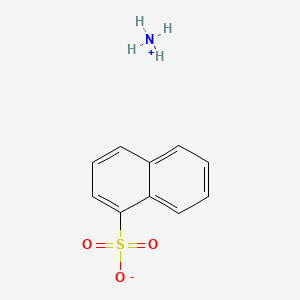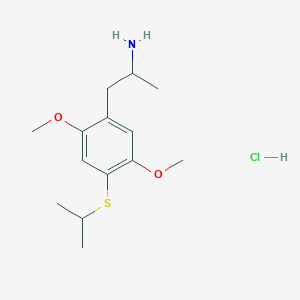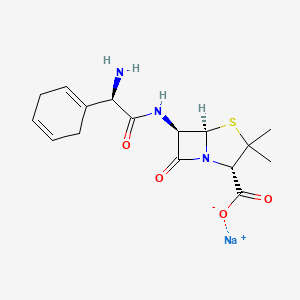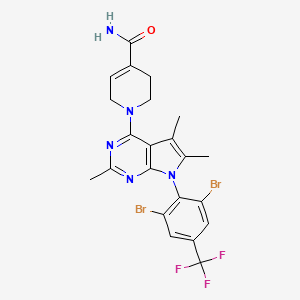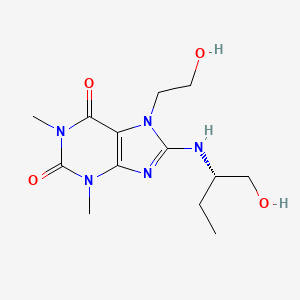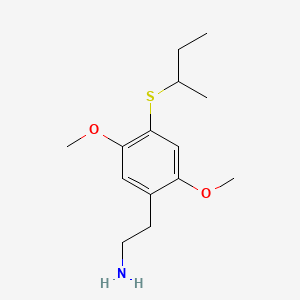
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine is a chemical compound that belongs to the phenethylamine class This compound is characterized by the presence of a sec-butylthio group and two methoxy groups attached to the phenethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butylthio)-2,5-dimethoxyphenethylamine typically involves the introduction of the sec-butylthio group and the methoxy groups onto the phenethylamine backbone. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a phenethylamine derivative.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Introduction of sec-Butylthio Group: The sec-butylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of a sec-butylthiol with a suitable leaving group on the phenethylamine derivative, often under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butylthio group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenethylamine derivatives.
Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-(sec-Butylthio)-2,5-dimethoxyphenethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine can be compared with other similar compounds in the phenethylamine class, such as:
2,5-Dimethoxy-4-methylphenethylamine (DOM): Similar in structure but with a methyl group instead of a sec-butylthio group.
2,5-Dimethoxy-4-ethylphenethylamine (DOET): Similar in structure but with an ethyl group instead of a sec-butylthio group.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar in structure but with a bromo group instead of a sec-butylthio group.
The uniqueness of this compound lies in the presence of the sec-butylthio group, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
207740-32-7 |
|---|---|
Fórmula molecular |
C14H23NO2S |
Peso molecular |
269.40 g/mol |
Nombre IUPAC |
2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-5-10(2)18-14-9-12(16-3)11(6-7-15)8-13(14)17-4/h8-10H,5-7,15H2,1-4H3 |
Clave InChI |
KSZHVRPGICAZOA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC1=C(C=C(C(=C1)OC)CCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



